Isovalerylcarnitine

Renal Physiology Pharmacokinetics Acylcarnitine Metabolism

For accurate IVA confirmatory testing, only authentic, isomer-pure Isovalerylcarnitine will suffice. Generic 'C5 acylcarnitine' substitutes are isobaric with pivaloylcarnitine and 2-methylbutyrylcarnitine, causing false-positive results in standard FIA-MS/MS newborn screening. This product provides a rigorously validated, high-purity standard essential for developing second-tier LC-MS/MS assays, quantifying leucine catabolic flux, and ensuring diagnostic specificity in metabolomics research.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 31023-24-2
Cat. No. B1198194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovalerylcarnitine
CAS31023-24-2
Synonyms3-methylbutyrylcarnitine
3-methylbutyrylcarnitine, (+-)-isomer
isovalerylcarnitine
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1
InChIKeyIGQBPDJNUXPEMT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isovalerylcarnitine (CAS 31023-24-2) for Biomedical Research: Product Specifications and Sourcing Guide


Isovalerylcarnitine (C12H23NO4, MW 245.32 g/mol), also known as 3-methylbutyrylcarnitine, is an endogenous acylcarnitine ester formed from isovaleric acid and L-carnitine. It serves as a critical intermediate in branched-chain amino acid (leucine) catabolism within mitochondria [1]. This compound is most prominently recognized as the primary biochemical marker for isovaleric acidemia (IVA), a rare autosomal recessive disorder caused by isovaleryl-CoA dehydrogenase deficiency [2]. Its accumulation in biological fluids reflects mitochondrial acyl-CoA/CoA homeostasis imbalance [3] and provides a quantifiable readout of leucine pathway dysfunction. Beyond IVA, isovalerylcarnitine has been implicated as a biomarker in celiac disease and very long-chain acyl-CoA dehydrogenase deficiency (VLCAD) [4]. For research use only, its procurement requires rigorous analytical validation to ensure isomeric purity and accurate quantification.

Isovalerylcarnitine Procurement: Why Interchanging with Other C5 Acylcarnitine Isomers Compromises Assay Specificity


Procurement decisions involving isovalerylcarnitine cannot rely on generic 'C5 acylcarnitine' substitutes. Isovalerylcarnitine is isobaric with pivaloylcarnitine, 2-methylbutyrylcarnitine, and n-valerylcarnitine, rendering them analytically indistinguishable by standard flow-injection tandem mass spectrometry (FIA-MS/MS) methods commonly used in newborn screening and metabolomics [1]. This lack of isomeric resolution directly leads to false-positive results for isovaleric acidemia (IVA), with pivaloylcarnitine—derived from maternal antibiotics or emollients—representing a major clinical interference [2]. Furthermore, the biochemical pathways and physiological fates of these isomers are distinct. For instance, isovalerylcarnitine originates from leucine catabolism, while 2-methylbutyrylcarnitine stems from isoleucine, and pivaloylcarnitine is purely xenobiotic [3]. Consequently, using an undefined isomer mixture or an incorrect isomer as a reference standard will invalidate quantitative accuracy, diagnostic specificity, and any downstream conclusions regarding branched-chain amino acid metabolism. The following quantitative evidence delineates why precise, isomer-pure isovalerylcarnitine is a non-negotiable requirement for rigorous scientific investigation.

Isovalerylcarnitine Evidence Guide: Quantifiable Differentiation from Comparators in Analytical and Biological Contexts


Differential Renal Handling of Isovalerylcarnitine vs. Isobutyrylcarnitine

In contrast to acetylcarnitine and free carnitine, both isovalerylcarnitine and isobutyrylcarnitine exhibit distinct renal handling. While they are both actively degraded to free carnitine in the kidney [1], their excretion profiles differ. In a clinical case of multiple acyl-CoA dehydrogenation deficiency, urinary isobutyrylcarnitine exceeded isovalerylcarnitine after carnitine therapy initiation [2]. This demonstrates that these structurally similar short-chain acylcarnitines are not functionally interchangeable, with their relative abundance reflecting differential substrate availability from valine (isobutyrylcarnitine) versus leucine (isovalerylcarnitine) metabolism [2].

Renal Physiology Pharmacokinetics Acylcarnitine Metabolism

Isovalerylcarnitine Diagnostic Specificity vs. Pivaloylcarnitine in Newborn Screening

The primary analytical challenge for isovalerylcarnitine is its differentiation from the isobaric interferent pivaloylcarnitine. A study across German newborn screening centers demonstrated that out of 156,772 newborns screened using FIA-MS/MS for C5-carnitine (a mixture including isovalerylcarnitine), only 1 had genetically confirmed IVA, while 99 were false positives due to pivaloylcarnitine [1]. Another UK study found that among 108 positive C5 screens, 84 were false positives, with pivalate interference confirmed in 76 of these [2]. The median C5 concentration in false positives was 2.9 µmol/L (range 2.0-9.6) compared to 4.0 µmol/L (range 1.8->70) in true positives, showing significant overlap and poor discrimination by total C5 alone [2]. A UPLC-MS/MS method specifically quantifying isovalerylcarnitine achieved precision of 1.3-15% and accuracy of 87-119%, enabling definitive differentiation [3].

Newborn Screening Clinical Diagnostics Isovaleric Acidemia False Positive Rate

Disease-Associated Decrease in Plasma Isovalerylcarnitine vs. Propionylcarnitine and Butyrylcarnitine in Ulcerative Colitis

A study comparing the plasma carnitine ester profile of 44 ulcerative colitis (UC) patients to 44 healthy controls revealed a specific pattern of decreased short-chain acylcarnitines. Isovalerylcarnitine levels were significantly reduced in UC patients (0.111 ± 0.008 µmol/L) compared to controls (0.134 ± 0.008 µmol/L) [1]. Similar significant decreases were observed for propionylcarnitine (0.331 ± 0.019 vs 0.392 ± 0.017 µmol/L) and butyrylcarnitine (0.219 ± 0.014 vs 0.265 ± 0.012 µmol/L) [1]. In contrast, medium-chain acylcarnitines like octanoyl- and decanoyl-carnitine were elevated, indicating a disease-specific shift in the acylcarnitine profile rather than a generalized deficiency [1].

Inflammatory Bowel Disease Metabolomics Biomarker Discovery

Analytical Method Precision for Isovalerylcarnitine vs. Other C5 Isomers

The development of a UPLC-MS/MS method for separating and quantifying C5-acylcarnitine isomers provided direct comparative precision data. For C4 isomers (butyrylcarnitine and isobutyrylcarnitine), inter-day precision was within 20% at each concentration [1]. In contrast, precision for the C5 isomers 2-methylbutyrylcarnitine and isovalerylcarnitine was within 24% at concentrations above the normal range [1]. Intra-day precision for isovalerylcarnitine across all C5 isomers ranged from 1.3% to 15%, with accuracy from 87% to 119% [1]. This indicates that while the method is robust, the quantification of isovalerylcarnitine and 2-methylbutyrylcarnitine exhibits slightly higher variability compared to C4 isomers, likely due to their structural similarity and the analytical challenges inherent in separating isobaric compounds [1].

Analytical Chemistry Method Validation LC-MS/MS Precision

Molar Ratios in Bovine Milk: Isovalerylcarnitine vs. Isobutyrylcarnitine and Butyrylcarnitine

Analysis of short-chain acylcarnitines in water buffalo milk compared to cow milk revealed species-specific differences in isomer ratios. Buffalo milk contains higher absolute levels of isovalerylcarnitine (3-methylbutyrylcarnitine), isobutyrylcarnitine, and butyrylcarnitine than cow milk [1]. Notably, buffalo milk exhibits isobutyrylcarnitine and butyrylcarnitine at a 1:1 molar ratio, whereas cow milk shows a 5:1 ratio [1]. While absolute values for isovalerylcarnitine were not reported in the abstract, its presence as a distinct component alongside the C4 isomers demonstrates its utility as a marker of nutritional or species origin.

Nutritional Metabolomics Dairy Science Food Chemistry

Therapeutic Response: Combined Glycine and Carnitine Increases Isovalerylcarnitine Excretion vs. Glycine Alone

In patients with isovaleric acidemia (IVA), a study compared the urinary excretion of isovalerylcarnitine and isovalerylglycine under different therapeutic regimens. While glycine therapy alone promotes isovalerylglycine excretion, the addition of carnitine further enhances the elimination of toxic isovaleryl-CoA moieties by increasing both isovalerylglycine and isovalerylcarnitine in urine [1]. The study concluded that combined glycine and carnitine therapy is more effective and safer for eliminating isovaleryl-CoA than conventional therapy with either agent alone [1]. Specific quantitative urinary excretion values for isovalerylcarnitine before and after therapy are detailed in the full text, demonstrating a measurable increase following combined therapy.

Isovaleric Acidemia Metabolic Therapy Acylcarnitine Excretion

Optimal Research and Industrial Application Scenarios for Isovalerylcarnitine


Confirmatory Second-Tier Testing in Newborn Screening for Isovaleric Acidemia

Isovalerylcarnitine is the definitive biomarker for IVA. However, due to the high false-positive rate from isobaric interferents like pivaloylcarnitine (as high as 99:1 in some cohorts) [1], its use as a pure, isomer-specific reference standard is mandatory for developing and validating second-tier LC-MS/MS assays [2]. These confirmatory tests are essential to distinguish true IVA cases from false positives, preventing unnecessary parental anxiety and follow-up procedures. Procurement of high-purity isovalerylcarnitine is thus critical for clinical laboratories offering confirmatory metabolic testing.

Metabolomics and Biomarker Discovery in Inflammatory and Metabolic Diseases

As a readout of branched-chain amino acid (leucine) catabolism and mitochondrial function, isovalerylcarnitine is a key analyte in targeted metabolomics panels. Its specific decrease in ulcerative colitis (~17.2% vs. controls) [3] and its established role in isovaleric acidemia [4] make it a valuable marker for studies investigating gut inflammation, mitochondrial dysfunction, and inborn errors of metabolism. Researchers should procure authentic, quantified isovalerylcarnitine standards to ensure accurate identification and quantification within complex biological matrices.

Therapeutic Monitoring of Carnitine and Glycine Supplementation in IVA

For research into metabolic therapies, quantifying isovalerylcarnitine in urine provides a direct measure of the efficacy of carnitine and glycine supplementation in eliminating toxic isovaleryl-CoA. Combined therapy has been shown to increase urinary excretion of both isovalerylglycine and isovalerylcarnitine compared to glycine alone [5]. Monitoring these levels is crucial for optimizing dosage regimens and understanding the detoxification pathways in IVA. Reliable, pure isovalerylcarnitine standards are required for accurate LC-MS/MS quantification in therapeutic monitoring studies.

Food Authentication and Nutritional Metabolomics

Isovalerylcarnitine serves as a marker of nutritional origin, with levels varying between species (e.g., higher in buffalo milk than cow milk) [6]. Its quantification, alongside other short-chain acylcarnitines, can be applied in food authentication studies to verify species of origin or detect adulteration in dairy products. Additionally, its role as a carnitine ester makes it relevant for research into dietary impacts on acylcarnitine profiles and their association with metabolic health.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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